3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide
Description
3-Methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 3-methyl-substituted benzene ring linked via a sulfonamide group to a tetrahydropyran (oxane) scaffold substituted at the 4-position with a thiophene moiety. This compound combines a sulfonamide pharmacophore—known for its versatility in drug design—with heterocyclic elements (oxane and thiophene) that enhance conformational stability and electronic diversity.
Properties
IUPAC Name |
3-methyl-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-13-4-2-5-14(12-13)22(18,19)17-16(7-9-20-10-8-16)15-6-3-11-21-15/h2-6,11-12,17H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOJLNIYBYTLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.
Thiophene ring introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated precursor.
Sulfonamide formation: The final step involves the reaction of the sulfonyl chloride derivative with an amine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as nitrating agents, halogens, and sulfonating agents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for polymers.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or bind to receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Oxane vs. This rigidity may improve target selectivity, as seen in CDK2 inhibitors where heterocycle geometry is critical .
- Thiophene Positioning : The thiophene moiety at the oxane C4 position mirrors its placement in anticancer sulfonamides (), suggesting a role in π-π stacking or hydrophobic interactions with biological targets.
Substituent Effects
- 3-Methyl Benzene vs. Fluorine substitution () could enhance metabolic stability but may alter electronic properties unfavorably .
Biological Activity
3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a sulfonamide group, a benzene ring, a thiophene ring, and an oxane ring. This compound has garnered interest in medicinal chemistry and biological research due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is with a CAS number of 2034235-49-7. Its structure includes:
- Benzene Ring : Provides stability and hydrophobic interactions.
- Sulfonamide Group : Known for its biological activity, particularly in inhibiting enzymes.
- Thiophene Ring : Contributes to the electronic properties and potential interactions with biological targets.
- Oxane Ring : Adds to the compound's structural complexity and potential for diverse interactions.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates due to the presence of the sulfonamide group. This allows it to interact with various enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The sulfonamide moiety can inhibit key enzymes involved in metabolic pathways.
- Protein Binding : The compound may bind to specific proteins, altering their activity and affecting cellular functions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar sulfonamide compounds, indicating that they possess significant antibacterial effects against a range of pathogens. While specific data for this compound is limited, related compounds exhibit:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004–0.03 | 0.008–0.06 | E. coli, S. aureus |
| Compound B | 0.015 | 0.30 | B. cereus |
These findings suggest that the compound may also exhibit potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Enzyme Inhibition Studies
Research on related sulfonamide compounds has demonstrated their ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. These enzymes are critical in various biological processes, including bacterial folate synthesis. The inhibition mechanism typically involves competitive binding at the enzyme's active site, which could be mirrored by this compound due to structural similarities.
Case Studies
-
Study on Antimicrobial Efficacy :
A comparative study involving various sulfonamide derivatives showed that compounds with similar structures had MIC values ranging from 0.004 mg/mL to 0.045 mg/mL against multiple bacterial strains, outperforming traditional antibiotics like ampicillin . -
Inhibition of Enzymatic Activity :
A study focused on enzyme inhibition revealed that certain derivatives effectively inhibited dihydropteroate synthase with IC50 values in the low micromolar range, suggesting that this compound could exhibit similar inhibitory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
